N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic compounds, including furan, thiophene, and benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiophene rings, which are five-membered rings with one heteroatom (oxygen in furan and sulfur in thiophene), would likely influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan and thiophene rings, for example, might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides has been achieved through a gold(I)-catalyzed cascade reaction, demonstrating the compound's relevance in organic synthesis and gold carbenoid chemistry (Wang et al., 2014). This study enriches the understanding of group migration and the potential for creating complex molecules with specific functional groups.
Biological Applications
- A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). These findings highlight the versatility of benzenesulfonamide derivatives in medicinal chemistry, especially for the development of new therapeutic agents.
Chemical Interactions and Structures
- The crystal structures of two isomorphous benzenesulfonamide compounds were determined, showcasing the importance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in defining their crystal packing. This study underscores the compound's utility in structural chemistry and materials science (Bats et al., 2001).
Catalysis and Organic Reactions
- N,N-Dimethyl-2-furancarbothioamide, a related compound, was used in cyclopalladation and cycloplatination reactions, forming complexes with potential applications in catalysis and organic synthesis. This work provides insights into the furan ring's reactivity and the potential for creating new catalytic systems (Nonoyama, 1989).
Antimicrobial and Antifertility Agents
- Substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans, including compounds structurally related to N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their potential as antifertility agents, showcasing their biological activity and potential therapeutic applications (Crenshaw et al., 1971).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable information for the development of new drugs or other useful compounds .
Mechanism of Action
Target of Action
The compound “N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” contains a sulfonamide group, which is commonly found in many drugs such as antibiotics and diuretics. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
By binding to the enzyme, they prevent the production of dihydrofolic acid, a precursor of folic acid, thus inhibiting bacterial growth .
Biochemical Pathways
The compound may affect the folic acid synthesis pathway in bacteria, leading to their inability to synthesize nucleic acids and proteins, which are essential for growth and reproduction .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The potential result of the action of this compound could be the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-15-7-8-19(13-16(15)2)25(21,22)20(14-17-5-3-11-23-17)10-9-18-6-4-12-24-18/h3-8,11-13H,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCUJCJGYCCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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